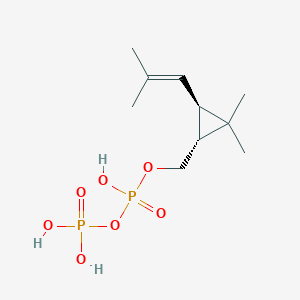

(R,R)-chrysanthemyl diphosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O7P2 |

|---|---|

Molecular Weight |

314.21 g/mol |

IUPAC Name |

[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/t8-,9-/m1/s1 |

InChI Key |

AORLUAKWVIEOLL-RKDXNWHRSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |

Origin of Product |

United States |

Significance As an Irregular Monoterpenoid Intermediate

(R,R)-Chrysanthemyl diphosphate (B83284) is classified as an irregular monoterpenoid. Unlike regular monoterpenes, which are formed by the "head-to-tail" condensation of two five-carbon isoprene (B109036) units (isopentenyl diphosphate, IPP, and dimethylallyl diphosphate, DMAPP), irregular monoterpenes are synthesized through unconventional linkages. nih.govnih.gov In the case of (R,R)-chrysanthemyl diphosphate, its formation involves a "head-to-middle" condensation of two DMAPP molecules. nih.govoup.com This non-canonical joining is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). maxapress.comwikipedia.org

The formation of the characteristic cyclopropane (B1198618) ring of this compound is a key step that sets it apart. nih.govnih.gov This unique structural feature is also found in other important biological molecules like presqualene diphosphate and prephytoene diphosphate, which are precursors to sterols and carotenoids, respectively. nih.govnih.gov The biosynthesis of these irregular structures highlights the remarkable catalytic versatility of enzymes in plant metabolic pathways, which can generate a wide array of molecular skeletons from a limited set of precursors. documentsdelivered.compsu.edu

Research has shown that this compound is a central precursor to a variety of other irregular monoterpenes, particularly in plants belonging to the Asteraceae family. nih.gov Its subsequent enzymatic modifications can lead to the production of compounds like chrysanthemol (B1213662) and lavandulol, further expanding the chemical diversity of this class of molecules. nih.govdocumentsdelivered.com

Role in Pyrethrin Biosynthesis Pathways

The most well-documented role of (R,R)-chrysanthemyl diphosphate (B83284) is as a committed precursor in the biosynthesis of pyrethrins (B594832). Pyrethrins are potent natural insecticides produced by the pyrethrum daisy, Tanacetum cinerariifolium. maxapress.comnih.gov These compounds are esters, composed of a monoterpenoid acid moiety and a rethrolone alcohol moiety. nih.govacs.org

The biosynthesis of the acid component of pyrethrins begins with the formation of (R,R)-chrysanthemyl diphosphate from two molecules of DMAPP, a reaction catalyzed by chrysanthemyl diphosphate synthase (CDS). oup.comresearchgate.net this compound is then converted to (1R,3R)-chrysanthemol. nih.govportlandpress.com Subsequent oxidation steps, catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), transform chrysanthemol (B1213662) into chrysanthemic acid. portlandpress.com This acid can then be esterified with one of three rethrolone alcohols (cinerolone, jasmolone, or pyrethrolone) to form the six different esters that constitute the pyrethrin mixture. nih.govresearchgate.net

The enzymes involved in the later stages of pyrethrin biosynthesis, such as those responsible for the final esterification step, are localized in different tissues of the plant, indicating a complex spatial organization of the pathway. maxapress.comnih.gov For instance, the initial steps, including the synthesis of this compound, occur in the trichomes, while the final assembly of the pyrethrin esters takes place in the achenes (seeds). nih.gov

Overview of Terpenoid Diversity and Biosynthetic Complexity

Precursor Pathways for Isoprenoid Units

The fundamental building blocks for all isoprenoids, including this compound, are the five-carbon units isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govwikipedia.org Plants utilize two distinct pathways for the synthesis of these precursors, which are spatially separated within the cell. ethz.ch

Methylerythritol Phosphate (B84403) (MEP) Pathway in Plastids

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. nih.govnih.govfrontiersin.org This pathway is primarily responsible for the production of precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). nih.gov The initial substrates for the MEP pathway are glyceraldehyde-3-phosphate (GA-3P) and pyruvate (B1213749). researchgate.netyoutube.com Through a series of seven enzymatic reactions, these precursors are converted into IPP and DMAPP. frontiersin.orgresearchgate.net The acid moieties of pyrethrins (B594832) have been shown to be predominantly derived from the MEP pathway. nih.gov

Key Enzymes in the MEP Pathway:

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the condensation of GA-3P and pyruvate to form 1-deoxy-D-xylulose-5-phosphate (DXP). researchgate.net |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Converts DXP to methylerythritol phosphate (MEP). nih.govresearchgate.net |

| MEP cytidylyltransferase | MCT | Catalyzes the formation of 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME). researchgate.net |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME to produce 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME2P). researchgate.net |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MCS | Converts CDP-ME2P to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (ME-2,4cPP). researchgate.net |

| (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | Catalyzes the formation of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). nih.gov |

| HMBPP reductase | HDR | Reduces HMBPP to produce both IPP and DMAPP. nih.gov |

Mevalonate (MVA) Pathway in Cytoplasm

The mevalonate (MVA) pathway is localized in the cytoplasm of plant cells and is the primary source of precursors for the synthesis of sterols, sesquiterpenes (C15), and triterpenes (C30). ethz.chmetwarebio.comresearchgate.netnih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com A series of subsequent enzymatic steps then converts HMG-CoA into IPP. wikipedia.orgmetwarebio.com

Key Steps in the MVA Pathway:

| Step | Reactant(s) | Product | Enzyme |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA | Acetyl-CoA acetyltransferase metwarebio.com |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | HMG-CoA synthase metwarebio.com |

| 3 | HMG-CoA | (R)-Mevalonate | HMG-CoA reductase wikipedia.org |

| 4 | (R)-Mevalonate | Mevalonate-5-phosphate | Mevalonate kinase |

| 5 | Mevalonate-5-phosphate | Mevalonate-5-diphosphate | Phosphomevalonate kinase |

| 6 | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) | Diphosphomevalonate decarboxylase |

Production of Dimethylallyl Diphosphate (DMAPP)

Dimethylallyl diphosphate (DMAPP) is an isomer of isopentenyl pyrophosphate (IPP) and is essential for the initiation of isoprenoid biosynthesis. wikipedia.orgechelon-inc.com The isomerization of IPP to DMAPP is catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.org While both the MEP and MVA pathways produce IPP, DMAPP is also a direct product of the MEP pathway. nih.govpnas.org In the context of this compound biosynthesis, the two required molecules of DMAPP are supplied by the plastidial MEP pathway. nih.gov

Enzymatic Condensation to this compound

The formation of the characteristic cyclopropane (B1198618) ring of the chrysanthemyl moiety is a pivotal and unusual step in the biosynthesis of pyrethrins. This reaction is catalyzed by a specialized enzyme that directs the condensation of two DMAPP molecules in an irregular fashion.

Chrysanthemyl Diphosphate Synthase (CDS/CPPase) Catalysis

The enzyme responsible for the synthesis of this compound is chrysanthemyl diphosphate synthase (CDS), also referred to as chrysanthemyl pyrophosphate synthase (CPPase). wikipedia.orgpnas.org This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). nih.govwikipedia.orgwur.nlresearchgate.net This reaction is the first committed step in the biosynthesis of the pyrethrin acid moiety. nih.gov

Interestingly, recent research has revealed that CDS is a bifunctional enzyme. nih.govwur.nlnih.gov Under the low substrate concentrations typically found in plants, CDS not only catalyzes the formation of CPP but also the subsequent hydrolysis of the diphosphate group to produce chrysanthemol (B1213662). nih.govwur.nlnih.gov The enzyme exhibits Michaelis-Menten kinetics for the hydrolysis of CPP, with a Km value of 196 μM. nih.govnih.gov

Non-Head-to-Tail (c1′-2-3) Cyclopropanation Reaction Mechanism

The condensation reaction catalyzed by CDS is a non-head-to-tail, or irregular, c1′-2-3 cyclopropanation. pnas.orgresearchgate.net This type of linkage is distinct from the more common head-to-tail (1'-4) condensations that form the backbone of most isoprenoid compounds. The reaction mechanism is thought to proceed via an electrophilic alkylation, analogous to the chain elongation reactions catalyzed by other prenyltransferases. acs.orgnih.gov The catalytic site of CDS, with minor architectural modifications compared to a typical prenyltransferase like farnesyl diphosphate synthase, facilitates this unique cyclopropanation. acs.orgnih.gov The process involves the formation of a carbocationic intermediate which then undergoes rearrangement and elimination to form the cyclopropane ring. researchgate.netnih.govacs.org This specific cyclopropanation is crucial for creating the unique structure of the chrysanthemic acid core of pyrethrins. pnas.org

Formation from Two Molecules of Dimethylallyl Diphosphate

This compound is a key intermediate in the biosynthesis of pyrethrins, a class of natural insecticides. wikipedia.orgnih.gov Its formation is a crucial step that diverges from typical terpene synthesis. The biosynthesis of this compound involves the condensation of two molecules of dimethylallyl diphosphate (DMAPP). nih.govnih.gov This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS), also referred to as CPPase. wikipedia.orgnih.gov

This enzymatic reaction is characterized as a c1'-2-3 cyclopropanation, which creates the distinctive cyclopropane ring structure of the chrysanthemyl moiety. nih.govwur.nl Unlike the more common head-to-tail condensations in isoprenoid biosynthesis, this is an irregular, or non-head-to-tail, condensation. uniprot.orgresearchgate.net The enzyme CDS is the first pathway-specific enzyme in the biosynthesis of pyrethrins. nih.govnih.gov It is primarily found in plants of the Asteraceae family, such as Tanacetum cinerariifolium (pyrethrum daisy). nih.govresearchgate.net The gene for CDS is believed to have evolved from the farnesyl diphosphate synthase (FDS) gene through duplication and subsequent functional divergence. nih.gov

Downstream Metabolic Fates

Following its synthesis, this compound is further metabolized in the pyrethrin biosynthetic pathway. Its primary metabolic fates include its conversion to chrysanthemol and subsequent elaboration into the final pyrethrin compounds.

Conversion to Chrysanthemol by Bifunctional CDS Activity

Research has revealed that the enzyme chrysanthemyl diphosphate synthase (CDS) possesses bifunctional activity. nih.govwur.nl In addition to catalyzing the formation of this compound (CPP) from two molecules of DMAPP, CDS also catalyzes the subsequent hydrolysis of the diphosphate group from CPP to yield chrysanthemol. nih.govuniprot.org This dual functionality has led to the proposal of renaming CDS to chrysanthemol synthase (CHS). nih.govwur.nl

The conversion of CPP to chrysanthemol is a hydrolysis reaction that follows Michaelis-Menten kinetics. nih.govuniprot.org Studies have shown that for this second catalytic step, DMAPP can act as a competitive substrate against CPP. wur.nluniprot.org The bifunctional nature of CDS is significant as it streamlines the biosynthetic pathway, with a single enzyme performing two consecutive steps. nih.gov This is analogous to other bifunctional terpene synthases like squalene (B77637) synthase and phytoene (B131915) synthase. nih.govuniprot.org

Further Elaboration in Pyrethrin Biosynthesis

Chrysanthemol is a pivotal intermediate that undergoes further enzymatic modifications to form the acid moiety of pyrethrins. researchgate.netmdpi.com The alcohol group of chrysanthemol is oxidized first to an aldehyde (chrysanthemal) and then to a carboxylic acid (chrysanthemic acid). researchgate.netmdpi.com This two-step oxidation is carried out by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), respectively. researchgate.netmdpi.com

Chrysanthemic acid can then be further modified, for example by hydroxylation and subsequent methylation, to produce pyrethric acid. mdpi.com The final step in pyrethrin biosynthesis is the esterification of either chrysanthemic acid or pyrethric acid with one of three rethrolone alcohols: pyrethrolone, cinerolone, or jasmolone. mdpi.comnih.gov This esterification is catalyzed by a GDSL lipase-like protein (GLIP) and results in the formation of the six distinct ester compounds that constitute natural pyrethrins. nih.govnih.gov The entire biosynthetic pathway, from DMAPP to the final pyrethrin esters, is a complex and highly regulated process occurring in specialized tissues of the pyrethrum plant, primarily the trichomes of the ovaries. nih.govnih.gov

Catalytic Mechanism and Reaction Specificity

The catalytic activity of chrysanthemyl diphosphate synthase is a subject of significant scientific interest due to its unusual mechanism and the formation of a non-head-to-tail isoprenoid linkage.

Cyclopropanation Mechanism

Chrysanthemyl diphosphate synthase catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). pnas.orgnih.gov This reaction involves a c1′-2-3 cyclopropanation, creating an irregular linkage between the two isoprene (B109036) units. pnas.orgnih.gov While several mechanisms for this cyclopropanation have been proposed over time, the prevailing understanding suggests an electrophilic alkylation process. nih.govacs.orgnih.gov This is supported by studies on chimeric proteins created from farnesyl diphosphate synthase (FPP) and CPP synthase, which indicate that minor modifications in the catalytic site architecture can shift the reaction from chain elongation to cyclopropanation. acs.orgnih.gov The reaction proceeds through carbocationic intermediates, and the enzyme controls the subsequent rearrangements and eliminations to yield the final cyclopropane ring structure. acs.orgresearchgate.net

Comparison with Prenyltransferase Chain Elongation (1′-4)

The amino acid sequence of chrysanthemyl diphosphate synthase shows a high degree of similarity to that of farnesyl diphosphate synthase (FPPase), an enzyme that catalyzes the standard 1'-4 (head-to-tail) chain elongation in isoprenoid biosynthesis. pnas.orgnih.gov Despite this homology, CPPase does not exhibit significant 1'-4 chain elongation activity. nih.gov Experiments have shown that even with the presence of both DMAPP and isopentenyl diphosphate (IPP), the typical substrate for chain elongation, CPPase does not produce a 1'-4 linked product. nih.gov This stark difference in reactivity, despite structural similarities, highlights the subtle yet critical residues within the active site that dictate the reaction's outcome. Chimeric protein studies have demonstrated that it is possible to convert an enzyme that performs 1'-4 chain elongation into one that catalyzes cyclopropanation by altering specific amino acid stretches. acs.orgnih.gov This suggests that the catalytic machinery for both reactions is fundamentally related, with the enzyme's structure guiding the substrates into a specific orientation that favors one reaction pathway over the other.

Comparison with Branching (1′-2) Reactions

The formation of irregular isoprenoids is not limited to cyclopropanation. Branching reactions, which create a 1'-2 linkage, are another deviation from the standard head-to-tail assembly. Research using chimeric enzymes constructed from FPP synthase and CPP synthase has revealed a fascinating relationship between chain elongation, branching, and cyclopropanation. acs.orgnih.gov By systematically replacing segments of the FPP synthase with corresponding sections from CPP synthase, a transition in product formation was observed, moving from 1'-4 chain elongation to 1'-2 branching, and finally to c1'-2-3 cyclopropanation. acs.orgnih.gov This suggests that the catalytic site can be subtly modulated to favor different carbocationic rearrangements, leading to this diversity of isoprenoid structures. acs.orgresearchgate.net These findings support the idea that these seemingly distinct reactions share a common mechanistic foundation based on electrophilic alkylation, with the enzyme's architecture playing a crucial role in determining the final product. acs.orgnih.gov

Substrate Requirements and Kinetics

The efficiency and specificity of chrysanthemyl diphosphate synthase are defined by its interaction with its substrate and its kinetic properties.

Dimethylallyl Diphosphate Utilization

The sole substrate for chrysanthemyl diphosphate synthase in the formation of chrysanthemyl diphosphate is dimethylallyl diphosphate (DMAPP). wikipedia.org The enzyme catalyzes the condensation of two DMAPP molecules to yield CPP. pnas.orgnih.gov Interestingly, further research has revealed that CDS can also act as a bifunctional enzyme. Under conditions where the substrate DMAPP is at lower concentrations, which is likely the case in planta, the enzyme can also catalyze the hydrolysis of the newly formed chrysanthemyl diphosphate (CPP) to chrysanthemol. nih.govnih.gov In this secondary reaction, DMAPP can act as a competitive inhibitor. nih.govnih.gov

Kinetic Parameters (e.g., Kcat for DMAPP and CPP)

The catalytic efficiency of chrysanthemyl diphosphate synthase has been characterized through the determination of its kinetic parameters. For its primary reaction of synthesizing CPP from DMAPP, the enzyme exhibits specific kinetic values. Furthermore, for its secondary role as a chrysanthemol synthase, where it converts CPP to chrysanthemol, the reaction follows Michaelis-Menten kinetics. nih.gov The apparent Michaelis constant (Km) for CPP in this reaction has been determined to be 196 ± 23 μM, with a catalytic rate constant (kcat) of 3.3 ± 0.2 × 10⁻³ min⁻¹. nih.gov It has also been noted that elevated concentrations of DMAPP can cause significant substrate inhibition of the chrysanthemol synthase activity. nih.govnih.gov

Kinetic Parameters for Chrysanthemyl Diphosphate Synthase (CDS)

| Substrate | Product | Km (μM) | kcat (min-1) |

|---|---|---|---|

| Chrysanthemyl Diphosphate (CPP) | Chrysanthemol | 196 ± 23 | 3.3 ± 0.2 × 10⁻³ |

Magnesium Ion Cofactor Dependence

The catalytic activity of Chrysanthemyl Diphosphate Synthase is dependent on the presence of divalent metal ions, with magnesium ions (Mg²⁺) being a preferred cofactor. enzyme-database.org Research has indicated that Mg²⁺ is more effective than manganese ions (Mn²⁺) in promoting the enzyme's function. enzyme-database.org The requirement for a divalent metal ion is a common feature among prenyltransferases, where the positively charged ion is believed to assist in the binding of the diphosphate moiety of the substrate and in stabilizing the resulting diphosphate product.

Optimal pH Range

The enzymatic activity of Chrysanthemyl Diphosphate Synthase is also influenced by the pH of its environment. Studies have determined that the optimal pH for the chrysanthemol synthase activity of CDS is approximately 7.0. nih.gov This optimal pH ensures that the catalytic residues within the enzyme's active site are in the proper ionization state to facilitate the chemical reactions.

Formation of Minor Byproducts (e.g., Lavandulyl Diphosphate)

Under certain conditions, the enzymatic reaction catalyzed by Chrysanthemyl Diphosphate Synthase can lead to the formation of minor byproducts. One such byproduct is lavandulyl diphosphate. wikipedia.orgnih.gov This occurs due to the enzyme's ability to catalyze an alternative "head-to-middle" condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.gov The formation of such irregular monoterpenes highlights the versatility of the enzyme's active site and the complex nature of terpene biosynthesis.

Bifunctional Nature of CDS as Chrysanthemol Synthase

A significant discovery regarding Chrysanthemyl Diphosphate Synthase is its bifunctional nature. Beyond its role in forming chrysanthemyl diphosphate (CPP), it also functions as a chrysanthemol synthase. nih.govresearchgate.netnih.govwur.nl

Diphosphate Moiety Hydrolysis to Chrysanthemol

CDS catalyzes the hydrolysis of the diphosphate moiety from the newly formed chrysanthemyl diphosphate, yielding chrysanthemol. nih.govresearchgate.netnih.govwur.nlpnas.org This subsequent reaction is a crucial step in the biosynthetic pathway of pyrethrins. pnas.orgnih.gov The enzyme's NDXXD catalytic motif is implicated in this hydrolytic activity, particularly under the lower substrate concentrations found in planta. nih.govresearchgate.netnih.gov

Kinetic Characterization of Chrysanthemol Synthase Activity

The chrysanthemol synthase activity of CDS has been kinetically characterized. The enzymatic hydrolysis of CPP to chrysanthemol follows conventional Michaelis-Menten kinetics. nih.govresearchgate.netnih.gov The apparent Michaelis constant (Km) for CPP has been determined to be 196 ± 23 μM, and the catalytic rate constant (kcat) is 3.3 ± 0.2 × 10⁻³ min⁻¹. nih.gov

Table 1: Kinetic Parameters of Chrysanthemol Synthase Activity of CDS

| Parameter | Value |

| Apparent Km for CPP | 196 ± 23 μM |

| Apparent kcat | 3.3 ± 0.2 × 10⁻³ min⁻¹ |

Substrate Inhibition by Dimethylallyl Diphosphate

An interesting regulatory feature of the chrysanthemol synthase activity is its inhibition by one of its own substrates, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netnih.gov While DMAPP is required for the initial formation of chrysanthemyl diphosphate, at elevated concentrations, it acts as a competitor to CPP for the enzyme's active site, thereby inhibiting the production of chrysanthemol. nih.govresearchgate.netnih.gov Significant substrate inhibition has been observed at high concentrations of DMAPP, with the concentration required for half-maximal activity to produce chrysanthemol being approximately 100 μM. nih.govresearchgate.netnih.gov

Molecular Genetics and Gene Expression of Chrysanthemyl Diphosphate Synthase

Gene Isolation and Cloning

The initial steps to unraveling the genetic basis of (R,R)-chrysanthemyl diphosphate (B83284) synthesis involved the isolation and cloning of the gene encoding CDS from Chrysanthemum cinerariaefolium.

The gene for chrysanthemyl diphosphate synthase was first isolated from the pyrethrum plant, Chrysanthemum cinerariaefolium, a member of the Asteraceae family. pnas.orgnih.gov The process began with the purification of the CDS protein from immature chrysanthemum flowers. pnas.orgnih.govresearchgate.net Following purification, the N-terminus of the protein was sequenced. pnas.orgnih.gov This amino acid sequence information was then used to design degenerate oligonucleotide probes, which were essential for screening a cDNA library to find the corresponding gene. pnas.orgnih.govresearchgate.net

A lambda (λ) cDNA library was constructed using messenger RNA (mRNA) extracted from the flower buds of C. cinerariaefolium. pnas.orgresearchgate.net This library was then screened using the degenerate oligonucleotide probes based on the N-terminal amino acid sequence. pnas.orgnih.gov This screening process successfully identified a cDNA clone for CDS. pnas.orgnih.gov

Sequence analysis of the clone revealed an open reading frame (ORF) that encodes a preprotein with a calculated molecular weight of 45 kDa. pnas.orgnih.govresearchgate.net Further examination of the ORF indicated that the initial 50 to 54 amino acids at the N-terminus constitute a putative targeting sequence for plastids. pnas.orgnih.govnih.gov The full-length cDNA was subsequently cloned and confirmed through RACE (Rapid Amplification of cDNA Ends) PCR. nih.gov

| Cloning Summary of C. cinerariaefolium CDS | |

| Source Organism | Chrysanthemum cinerariaefolium |

| Tissue Used | Immature flower buds |

| Initial Step | Protein purification and N-terminal sequencing |

| Method | cDNA library screening with degenerate oligonucleotide probes |

| Identified Product | 45-kDa preprotein |

| Key Feature of ORF | Putative N-terminal plastidial targeting sequence (50-54 amino acids) |

Genomic Organization and Gene Family Analysis

Analysis of the CDS gene sequence provides insights into its evolutionary origins and its relationship with other enzymes involved in isoprenoid biosynthesis.

Chrysanthemyl diphosphate synthase is classified within the class I terpenoid synthase (TPS) superfamily. nih.gov Enzymes in this class characteristically initiate their catalytic reaction by ionizing the allylic diphosphate ester bond of their substrates. nih.gov This mechanistic similarity, along with structural homologies in the form of a characteristic α-domain fold, places CDS within this large and diverse family of enzymes responsible for generating the vast array of terpenoid compounds found in nature. nih.gov

A significant finding from the sequence analysis is the close alignment of the amino acid sequence of CDS with that of farnesyl diphosphate synthase (FDS). pnas.orgnih.govscispace.com FDS is a well-characterized chain elongation prenyltransferase responsible for synthesizing the C15 intermediate farnesyl diphosphate, a crucial precursor for metabolites like sterols, sesquiterpenes, and ubiquinones. nih.govfrontierspartnerships.org

This close evolutionary relationship is notable because, mechanistically, the cyclopropanation reaction catalyzed by CDS is more analogous to the reactions carried out by squalene (B77637) synthase and phytoene (B131915) synthase. pnas.orgnih.gov However, sequence homology firmly places CDS in the FDS gene family. pnas.orgnih.govscispace.com This suggests that CDS likely evolved from an ancestral FDS gene, acquiring the unique ability to catalyze the non-head-to-tail condensation of two dimethylallyl diphosphate (DMAPP) molecules. nih.gov The paralogous relationship between CDS and the (E,E)-FPP synthases found within the same plant further supports this evolutionary connection. nih.gov

| Feature | Chrysanthemyl Diphosphate Synthase (CDS) | Farnesyl Diphosphate Synthase (FDS) | Squalene/Phytoene Synthase |

| Primary Function | Condensation of 2x DMAPP (C5) to form CPP (C10) | Sequential condensation of IPP (C5) with DMAPP (C5) and GPP (C10) to form FPP (C15) | Condensation of 2x FPP (C15) or 2x GGPP (C20) |

| Reaction Type | c1′-2-3 cyclopropanation (non-head-to-tail) | Chain elongation (head-to-tail) | c1′-2-3 cyclopropanation followed by rearrangement |

| Sequence Homology | High similarity to FDS | Prototypical chain elongation prenyltransferase | Low similarity to CDS |

| Gene Family | FDS Gene Family / Class I Terpenoid Synthase | FDS Gene Family / Class I Terpenoid Synthase | Distinct from FDS family |

Subcellular Localization

The location of an enzyme within the cell is critical to its function, as it determines access to substrates and the metabolic fate of its products. As predicted from the analysis of its open reading frame, chrysanthemyl diphosphate synthase is localized to plastids. pnas.orgnih.gov

Experimental verification was achieved using green fluorescent protein (GFP) fusions. nih.gov Researchers created two constructs: one fusing the putative N-terminal targeting signal (the first 54 amino acids) of CDS to GFP, and another fusing the entire CDS protein to GFP. nih.gov When these constructs were transiently expressed in tobacco protoplasts, the resulting fluorescence was observed specifically within the plastids for both fusion proteins. nih.gov This confirms that the N-terminal sequence functions as a plastid transit peptide, directing the enzyme to this organelle where its substrate, dimethylallyl diphosphate, is synthesized via the MEP pathway. nih.gov

Putative Plastidial Targeting Sequence Identification

The gene encoding for chrysanthemyl diphosphate synthase (CDS) in Chrysanthemum cinerariaefolium contains a sequence that suggests the enzyme is targeted to a specific organelle within the plant cell. Analysis of the open reading frame of the CDS gene has identified a putative plastidial targeting sequence within the first 50 to 54 amino acids of the protein's N-terminus nih.govpnas.orgsemanticscholar.orgnih.govresearchgate.net. This N-terminal peptide sequence is believed to act as a signal that directs the newly synthesized enzyme to the plastids.

Chloroplastic Localization

To experimentally verify the subcellular location of CDS, studies have utilized green fluorescent protein (GFP) as a reporter. Gene fusion constructs, where the putative targeting signal or the full-length CDS protein were fused to GFP, were transiently expressed in tobacco (Nicotiana tabacum) protoplasts. These experiments demonstrated that the N-terminal signal peptide, as well as the complete CDS protein, effectively targeted GFP to the chloroplasts researchgate.net. This provides strong evidence that the biosynthesis of chrysanthemyl diphosphate occurs within these organelles. nih.gov

Structural Biology of Chrysanthemyl Diphosphate Synthase

Overall Protein Architecture

The structural framework of chrysanthemyl diphosphate (B83284) synthase provides essential clues into its function. Like many of its counterparts in the prenyltransferase superfamily, CDS exhibits a well-defined and conserved architecture that is fundamental to its catalytic activity.

Location of Active Sites within a Six-Helix Bundle

The catalytic machinery of chrysanthemyl diphosphate synthase is located within a specific structural domain known as a six-helix bundle. acs.org This bundle is formed by the precise arrangement of six alpha-helices, creating a hydrophobic pocket that accommodates the substrates and facilitates the chemical reaction. The active sites are situated at the interface of the two homodimeric subunits, with each subunit contributing essential amino acid residues to the catalytic process.

Active Site Determinants and Conserved Motifs

The catalytic prowess of chrysanthemyl diphosphate synthase is dictated by specific amino acid residues and conserved motifs within its active site. These elements are not only critical for its unique cyclopropanation reaction but also reveal its evolutionary relationship with other prenyltransferases.

DDXXD Catalytic Motif

A key feature of the chrysanthemyl diphosphate synthase active site is the presence of two aspartate-rich motifs. nih.govnih.gov One of these is the highly conserved DDXXD motif (where 'X' can be any amino acid), which is a signature of many prenyltransferases. plos.orgfrontiersin.orgresearchgate.net This motif is crucial for binding the diphosphate moiety of the substrates, typically through the coordination of a divalent metal ion like magnesium (Mg²⁺). nih.govenzyme-database.org Interestingly, in CDS, the second aspartate-rich motif has a notable variation, presenting as an NDXXD sequence where an asparagine residue replaces the first aspartate. nih.govnih.gov This substitution is thought to be significant for the specific cyclopropanation reaction catalyzed by CDS. nih.gov

Comparison to Other Prenyltransferases

The amino acid sequence and structural motifs of chrysanthemyl diphosphate synthase share similarities and differences with other important prenyltransferases, providing insights into its functional divergence.

Farnesyl Diphosphate Synthase (FDS): CDS shares a striking degree of sequence similarity with FDS, an enzyme that catalyzes the head-to-tail condensation of isopentenyl diphosphate (IPP) with DMAPP and subsequently with geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP). nih.govnih.govresearchgate.net Both enzymes are homodimers and possess the characteristic alpha-helical fold. nih.gov However, the substitution in the second aspartate-rich motif (NDXXD in CDS versus DDXXD in FDS) is a key differentiator that likely contributes to the distinct reaction outcomes—cyclopropanation versus chain elongation. nih.govnih.gov

Structure-Function Relationships

The catalytic versatility of chrysanthemyl diphosphate synthase (CDS), which facilitates the unique head-to-tail coupling of two dimethylallyl diphosphate (DMAPP) molecules, has been a subject of detailed investigation. Through mutagenesis studies, researchers have elucidated key structural determinants that govern its catalytic activity, leading to shifts in product profiles and revealing the inherent flexibility of its active site.

Mutagenesis Studies and Activity Shifts (e.g., Chain Elongation, Branching)

Investigations into the structure-function relationships of chrysanthemyl diphosphate synthase (CDS) have utilized mutagenesis to probe the determinants of its unique catalytic activity. By creating chimeric enzymes and introducing specific point mutations, researchers have been able to shift the enzyme's function from its characteristic cyclopropanation to chain elongation or branching reactions, providing insight into the evolution and mechanistic basis of its activity.

A key study involved the creation of chimeric proteins by combining sequences from CDS and farnesyl diphosphate (FPP) synthase from sagebrush (Artemisia tridentata spiciformis). nih.gov FPP synthase typically catalyzes 1'-4 chain elongation, adding isopentenyl diphosphate (IPP) to an allylic diphosphate substrate. acs.org In contrast, CDS catalyzes a c1'-2-3 cyclopropanation reaction between two molecules of dimethylallyl diphosphate (DMAPP). acs.org By systematically replacing portions of the FPP synthase with corresponding segments from CDS, a transition in the catalytic activity was observed. nih.gov This demonstrated that the active site responsible for chain elongation could be subtly modified to perform branching and cyclopropanation reactions. nih.gov These findings suggest that the catalytic machinery for these distinct reactions is closely related and that minor architectural changes within the active site can lead to significant shifts in the product outcome. nih.gov

The following table summarizes the progressive change in catalytic activity observed in the chimeric enzymes created from FPP synthase and CPP synthase.

| Chimeric Construct (FPP Synthase with increasing N-terminal portions of CPP Synthase) | Primary Catalytic Activity | Primary Product(s) |

| Wild-Type FPP Synthase | 1'-4 Chain Elongation | Farnesyl Diphosphate (FPP) |

| Chimera with N-terminus of CPP Synthase | 1'-4 Chain Elongation & 1'-2 Branching | FPP and other branched products |

| Chimera with larger portion of CPP Synthase | 1'-2 Branching & c1'-2-3 Cyclopropanation | Branched products and Chrysanthemyl Diphosphate (CPP) |

| Wild-Type CPP Synthase | c1'-2-3 Cyclopropanation | Chrysanthemyl Diphosphate (CPP) |

Data synthesized from findings reported in Erickson & Poulter, 2003. nih.gov

Further site-directed mutagenesis studies have targeted specific residues within the CDS active site. One critical region is the aspartate-rich NDXXD motif. nih.govnih.gov Mutation of the asparagine residue (N283) in this motif to either aspartate (N283D) or glycine (B1666218) (N283G) resulted in the complete abolishment of both the prenyltransferase and terpene synthase activities of CDS. nih.gov This highlights the essential role of this specific asparagine residue in the catalytic function of the enzyme.

| CDS Mutant | Substrate(s) | Activity | Product(s) Detected |

| N283D | DMAPP | Inactive | None |

| N283G | DMAPP | Inactive | None |

Table based on data from Yang et al., 2014. nih.gov

These mutagenesis studies underscore how specific amino acid residues and domains contribute to the catalytic specificity of CDS, and how alterations can shift its activity between chain elongation, branching, and cyclopropanation.

Flexibility and Promiscuity of CDS Active Site

The active site of chrysanthemyl diphosphate synthase exhibits a remarkable degree of flexibility and promiscuity, enabling it to catalyze more than just the formation of chrysanthemyl diphosphate (CPP). nih.govnih.gov Research has revealed that CDS can also function as a bifunctional enzyme, catalyzing the subsequent conversion of CPP to chrysanthemol (B1213662). nih.govnih.govuniprot.orgresearchgate.net This secondary activity involves the hydrolysis of the diphosphate moiety from CPP. nih.govnih.gov

This bifunctionality is influenced by substrate concentrations. nih.govnih.gov At lower, more physiologically relevant concentrations of DMAPP (40–150 μM), the production of chrysanthemol is favored over the accumulation of the CPP intermediate. nih.gov However, at elevated DMAPP concentrations, significant substrate inhibition of the chrysanthemol synthase activity is observed, leading to an increase in CPP production. nih.govnih.govuniprot.orgresearchgate.net This suggests that DMAPP can compete with CPP for binding within the active site, modulating the final product outcome. nih.govnih.gov The enzymatic hydrolysis of CPP to chrysanthemol follows Michaelis-Menten kinetics, with a reported K_m value for CPP of 196 μM. nih.govnih.govuniprot.org

The promiscuity of the CDS active site is further evidenced by its ability to produce lavandulyl diphosphate (LPP) as a minor product alongside the major product, CPP, from two molecules of DMAPP. nih.gov This indicates that the active site can accommodate the substrate molecules in different orientations or facilitate alternative reaction pathways, albeit with lower efficiency.

The ability of the CDS active site to catalyze both a condensation/cyclopropanation reaction and a subsequent hydrolysis reaction, as well as generate minor alternative products, points to a flexible architecture. This flexibility allows for the binding of different substrates (DMAPP and CPP) and the stabilization of various transition states, ultimately contributing to the catalytic diversity of the enzyme. This inherent promiscuity is a key feature that has likely played a role in the evolution of its specialized function from more common prenyltransferases like farnesyl diphosphate synthase. nih.gov

Evolutionary History of Chrysanthemyl Diphosphate Synthase

Origin Through Gene Duplication Events

Scientific evidence strongly suggests that the gene encoding for chrysanthemyl diphosphate (B83284) synthase (CDS) arose from a duplication of the farnesyl diphosphate synthase (FDS) gene. nih.govnih.gov FDS is a crucial enzyme in the isoprenoid biosynthetic pathway, responsible for synthesizing farnesyl diphosphate, a precursor to a wide array of essential molecules like sterols and carotenoids. mdpi.comwikipedia.org The amino acid sequence of CDS shows a close alignment with that of FDS, rather than with other enzymes that catalyze similar cyclopropanation reactions, such as squalene (B77637) synthase or phytoene (B131915) synthase. pnas.org This homology points to a shared evolutionary ancestry, with FDS serving as the progenitor gene from which CDS evolved.

Molecular studies have identified two significant gene duplication events within the evolutionary history of the FDS gene family in the Asteraceae plant family. nih.govnih.gov The second of these duplications is believed to have given rise to the CDS gene. nih.govnih.gov The emergence of CDS is estimated to have occurred after the divergence of the Mutisieae tribe from other tribes within the Asteraceae but before the appearance of the Anthemideae tribe, the group of plants known for producing pyrethrins (B594832). nih.govnih.gov This timeline pinpoints a critical evolutionary window during which the genetic foundation for irregular monoterpene and pyrethrin biosynthesis was established.

Functional Divergence and Adaptive Evolution

Following the gene duplication event, the newly formed CDS gene underwent a period of functional divergence and adaptive evolution, driven by the accumulation of mutations and positive selection pressures.

After its divergence from FDS, the CDS enzyme accumulated several key mutations in regions homologous to the substrate-binding and catalytic sites of FDS. nih.govnih.gov Notably, four specific mutations have been identified: T201 → G244 in a conserved region, D243 → N285 in the first aspartate of another conserved region, F239 → Y281, and R351 → G393 in the C-terminal region. nih.gov The latter two mutations, at sites F239 and R351, are particularly significant as they are involved in binding the nucleophilic substrate, isopentenyl diphosphate, in the original FDS enzyme. nih.gov These changes suggest a significant alteration in the enzymatic activity of CDS compared to its ancestor, FDS. nih.gov

The evolution of CDS was not a random process but was actively driven by positive selection. nih.govnih.gov This evolutionary force favors new, advantageous mutations, leading to the rapid evolution of novel functions. elifesciences.orgnih.gov Maximum likelihood analyses have revealed that numerous sites within the CDS gene were under positive selection, indicating that these changes conferred a selective advantage to the plants possessing them. nih.govnih.gov This suggests that the ability to produce chrysanthemyl diphosphate and, subsequently, pyrethrins, provided a significant benefit, likely in the form of defense against herbivorous insects. nih.govnih.gov

While the positively selected sites appear scattered throughout the primary amino acid sequence of CDS, they exhibit a fascinating pattern when viewed in the context of the enzyme's three-dimensional structure. nih.govnih.gov These selected sites tend to cluster together within the large central cavity of the enzyme. nih.govnih.gov This central cavity is where the substrate binds and the catalytic reaction occurs. nih.gov The clustering of these adaptively evolved residues in this critical region underscores their importance in shaping the new substrate specificity and catalytic function of chrysanthemyl diphosphate synthase.

Phylogenetic Relationships within Terpene Synthases

Terpene synthases (TPS) are a large and diverse family of enzymes responsible for synthesizing the vast array of terpenoid compounds found in nature. nih.gov Based on sequence similarity, functional assessments, and gene structure, the plant TPS gene family is categorized into several subfamilies, designated TPS-a through TPS-h. researchgate.netmdpi.com This classification, established through phylogenetic analysis, helps to understand the evolutionary relationships between different TPS enzymes. nih.gov

The primary subfamilies include:

TPS-a: This is the largest subfamily and primarily consists of sesquiterpene synthases (producing C15 terpenes) and some diterpene synthases (C20) found in angiosperms. researchgate.netmdpi.commdpi.com

TPS-b: This group is composed of angiosperm monoterpene synthases (C10). researchgate.netmdpi.com

TPS-c: This subfamily includes angiosperm copalyl diphosphate synthases, which are diterpene synthases involved in primary metabolism like gibberellin biosynthesis. researchgate.net

TPS-d: This group is specific to gymnosperms and contains a mix of monoterpene, sesquiterpene, and diterpene synthases. researchgate.netpnas.org

TPS-e/f: Originally considered separate, these are now often merged into one subfamily (TPS-e/f) as TPS-f is derived from TPS-e. nih.gov They include diterpene synthases like kaurene synthase, which is also involved in gibberellin biosynthesis. researchgate.net

TPS-g: This subfamily contains enzymes that mainly produce acyclic terpenes. mdpi.com

TPS-h: This is a smaller subfamily found in the lycophyte Selaginella moellendorffii. nih.gov

These subfamilies exhibit different evolutionary trajectories and expansions in various plant lineages, reflecting the adaptation of plants to their specific ecological niches through the production of a diverse set of terpenes. nih.gov

Shared Ancestry of Plant Terpene Synthases

Compelling evidence from genomic and phylogenetic analyses indicates that all plant terpene synthases share a common evolutionary origin. pnas.orgnau.edu It is proposed that this extensive gene superfamily evolved from an ancestral terpene synthase gene that was involved in primary metabolism. nau.edu Specifically, research suggests that the ancestral TPS gene originated in land plants following their divergence from charophytic algae and likely encoded a bifunctional enzyme with both class I and class II diterpene synthase activity. pnas.orgresearchgate.net This ancestral enzyme was responsible for producing ent-kaurene, a crucial precursor for the biosynthesis of gibberellin phytohormones, which are essential for plant development. pnas.orgnih.gov

The evolution of the diverse TPS family from this single ancestor is thought to have occurred through a series of gene duplication and divergence events. nau.edupnas.org Early in the evolution of land plants, the ancestral bifunctional gene underwent at least two duplications, giving rise to three ancient TPS lineages. mdpi.compnas.org These lineages then underwent:

Sub-functionalization: The original dual functions were split into separate enzymes, leading to monofunctional class I (e.g., kaurene synthase) and class II (e.g., copalyl diphosphate synthase) terpene synthases, which are found in the TPS-e/f and TPS-c subfamilies, respectively. pnas.orgnih.gov

Neo-functionalization: Some duplicated genes acquired new functions, evolving to produce a wide array of secondary metabolites instead of primary metabolites. pnas.org This led to the emergence of the other TPS subfamilies (TPS-a, -b, -d, -g) that are dedicated to producing the vast chemical diversity of terpenes involved in ecological interactions. pnas.org

This model of evolution, from essential primary metabolism genes to a diverse family of secondary metabolism genes, highlights how plants developed their complex chemical arsenals. The structural conservation in the genomic organization of TPS genes across gymnosperms and angiosperms further substantiates the theory of their derivation from a shared ancestor. nau.edu

Evolution of Irregular Terpenoid Synthases

Chrysanthemyl diphosphate synthase (CDS), also known as chrysanthemyl diphosphate-forming enzyme (CPPase), is a key enzyme in the biosynthesis of pyrethrins and represents a fascinating case in the evolution of irregular terpenoid synthases. nih.govwikipedia.org Unlike most terpene synthases that join isoprenoid units in a "head-to-tail" fashion, CDS catalyzes the "non-head-to-tail" (specifically, c1'–2-3) condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form (R,R)-chrysanthemyl diphosphate (CPP), an irregular monoterpene. pnas.orgnih.gov

Phylogenetic and sequence analysis reveals that CDS did not evolve from the canonical terpene synthase lineage that gives rise to cyclic monoterpenes. Instead, CDS is closely related to and evolved from farnesyl diphosphate synthase (FDS), an enzyme involved in the chain elongation of prenyl diphosphates. nih.govpnas.orgnih.gov This is a significant finding, as FDS is a prenyltransferase responsible for the head-to-tail condensation that forms the C15 precursor for sesquiterpenes, sterols, and other isoprenoids. The amino acid sequence of CDS aligns much more closely with FDS than with other enzymes that also catalyze cyclopropanation reactions, such as squalene synthase or phytoene synthase. pnas.orgnih.gov

The evolution of CDS from an FDS-like ancestor involved a remarkable functional shift:

Change in Substrate and Product: The enzyme adapted from elongating isoprenoid chains to catalyzing a cyclopropanation reaction between two C5 units (DMAPP) to form a C10 product (CPP). nih.gov

Bifunctional Activity: Research has shown that CDS from Chrysanthemum cinerariaefolium can operate as a bifunctional enzyme. It not only produces chrysanthemyl diphosphate but can also hydrolyze it to form chrysanthemol (B1213662). nih.gov This bifunctionality is thought to be an evolutionary advantage, as it allows a single, recently evolved enzyme to produce a useful end-product without the immediate need for a separate phosphatase to evolve simultaneously. nih.gov

The evolutionary path of chrysanthemyl diphosphate synthase exemplifies how new and unusual metabolic capabilities can arise from existing enzyme scaffolds, in this case, a common prenyltransferase, leading to the formation of structurally unique and ecologically important natural products. nih.gov

Metabolic Engineering Approaches for R,r Chrysanthemyl Diphosphate and Derivatives

Enhancement of Precursor Supply

The biosynthesis of (R,R)-chrysanthemyl diphosphate (B83284), an irregular monoterpene, is fundamentally dependent on the availability of its five-carbon isoprenoid building block, dimethylallyl diphosphate (DMAPP). In nature, DMAPP and its isomer isopentenyl diphosphate (IPP) are produced through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. Enhancing the metabolic flux through these pathways is a critical step in boosting the yield of the final product.

The MVA pathway, typically found in eukaryotes, archaea, and the cytoplasm of plants, is a common target for metabolic engineering to increase the production of terpenoids. mdpi.com The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. Several key strategies have been employed to optimize this pathway for enhanced precursor supply.

One of the most effective strategies is the overexpression of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase (HMGR), which is a rate-limiting enzyme in the MVA pathway. mdpi.com To circumvent feedback regulation, a truncated version of HMGR (tHMG), which lacks the membrane-binding regulatory domain, is often used, leading to a significant increase in metabolic flux. mdpi.com For instance, in the production of the irregular monoterpene lavandulol in Saccharomyces cerevisiae, a close analogue to (R,R)-chrysanthemyl diphosphate, the overexpression of tHMG, along with isopentenyl diphosphate isomerase (IDI1), resulted in a 113.43% increase in production. nih.gov

Another critical enzyme is isopentenyl diphosphate isomerase (IDI1), which catalyzes the interconversion of IPP and DMAPP. Since the synthesis of this compound exclusively requires DMAPP, increasing the expression of IDI1 can shift the equilibrium from IPP towards DMAPP, thereby increasing its availability for the chrysanthemyl diphosphate synthase. Overexpression of IDI1 in engineered S. cerevisiae has been shown to increase monoterpene production by as much as 300%. frontiersin.org

Furthermore, reducing the metabolic drain of key precursors can also enhance the flux towards the desired product. In the context of lavandulol production, the deletion of genes such as MLS1 (malate synthase) and CIT2 (citrate synthase) was employed to decrease the loss of acetyl-CoA to competing pathways, further channeling this crucial precursor into the MVA pathway. nih.gov

| Strategy | Target Enzyme/Gene | Organism | Effect on Precursor Supply/Product Titer |

| Overexpression of rate-limiting enzyme | Truncated HMG-CoA Reductase (tHMG) | Saccharomyces cerevisiae | Increased metabolic flux towards IPP/DMAPP; 113.43% increase in lavandulol production (when co-expressed with IDI1) nih.gov |

| Enhancing precursor isomerization | Isopentenyl Diphosphate Isomerase (IDI1) | Saccharomyces cerevisiae | Increased DMAPP pool; up to 300% increase in monoterpene production frontiersin.org |

| Reducing precursor competition | Deletion of MLS1 and CIT2 | Saccharomyces cerevisiae | Reduced loss of acetyl-CoA, increasing its availability for the MVA pathway nih.gov |

The MEP pathway, prevalent in most bacteria, cyanobacteria, and plant plastids, offers an alternative route for IPP and DMAPP synthesis. It is generally considered to have a higher theoretical carbon yield compared to the MVA pathway. nih.gov Metabolic engineering of the MEP pathway in prokaryotic hosts like Escherichia coli is a common strategy for terpenoid production.

A primary target for manipulation in the MEP pathway is 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the first committed step. Overexpression of dxs has been shown to significantly increase the production of various isoprenoids. nih.gov For example, in an engineered E. coli strain producing isoprene (B109036), the recruitment of DXS from Bacillus subtilis led to a two-fold higher yield compared to the overexpression of the native E. coli DXS. nih.gov

Another key control point is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which is also considered a rate-limiting step. Co-expression of dxs and dxr can synergistically enhance the metabolic flux towards IPP and DMAPP. nih.gov

Furthermore, the final two enzymes of the pathway, HMBPP synthase (IspG) and HMBPP reductase (IspH), can also be targeted. Overexpression of ispG has been shown to increase isopentenol production in E. coli by 3.3-fold when co-expressed with dxs. researchgate.net The ratio of IPP to DMAPP produced by IspH can also be a target for engineering, as a higher DMAPP output would be beneficial for this compound synthesis.

| Strategy | Target Enzyme/Gene | Organism | Effect on Precursor Supply/Product Titer |

| Overexpression of initial pathway enzyme | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Escherichia coli | Increased metabolic flux; 2-fold higher isoprene yield with B. subtilis DXS nih.gov |

| Overexpression of key pathway enzymes | DXS and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Escherichia coli | Synergistic enhancement of IPP/DMAPP supply nih.gov |

| Overexpression of later pathway enzymes | HMBPP synthase (IspG) and DXS | Escherichia coli | 3.3-fold increase in isopentenol production researchgate.net |

Engineering this compound Production in Heterologous Hosts

The transfer of the biosynthetic pathway for this compound and its derivatives into well-characterized microbial and plant hosts offers the potential for scalable and controlled production.

Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are attractive hosts for terpenoid production due to their robust nature and well-established genetic tools. They naturally possess the MVA pathway, providing a native source of precursors.

In Saccharomyces cerevisiae, significant success has been achieved in producing the irregular monoterpene lavandulol, which, like this compound, is synthesized from two molecules of DMAPP. Engineering strategies included:

Enhancing DMAPP Supply: Overexpression of key MVA pathway genes such as tHMG and IDI1. nih.gov

Reducing Metabolic Competition: Deleting genes (MLS1, CIT2) that divert acetyl-CoA away from the MVA pathway and replacing the promoter of the farnesyl diphosphate synthase gene (ERG20) to reduce the conversion of DMAPP to downstream isoprenoids. nih.gov

Enzyme Modification: Truncation and modification of the lavandulyl diphosphate synthase to improve its activity. nih.gov

These combined strategies led to a lavandulol titer of 308.92 mg/L in a fed-batch fermentation, demonstrating the potential of S. cerevisiae as a production platform for irregular monoterpenes. nih.gov

Yarrowia lipolytica is particularly promising due to its natural ability to produce high levels of acetyl-CoA, the primary precursor for the MVA pathway. nih.gov While specific production of this compound has not been extensively reported, the successful production of other terpenoids, such as β-farnesene (729 ± 13.8 mg/L), highlights its potential. nih.gov Engineering strategies in Y. lipolytica typically involve overexpressing MVA pathway genes like HMG1, ERG12, IDI1, and ERG20. nih.gov

| Host Organism | Key Engineering Strategies | Target Product | Reported Titer |

| Saccharomyces cerevisiae | Overexpression of tHMG & IDI1; Deletion of MLS1 & CIT2; Promoter replacement for ERG20; Enzyme modification | Lavandulol (analogue) | 308.92 mg/L nih.gov |

| Yarrowia lipolytica | Overexpression of HMG1, ERG12, IDI1, & ERG20 | β-farnesene (analogue) | 729 ± 13.8 mg/L nih.gov |

Escherichia coli is a widely used host for metabolic engineering due to its rapid growth and the extensive availability of genetic tools. As it utilizes the MEP pathway, engineering efforts focus on optimizing this route for precursor supply. While the production of this compound in E. coli is not yet well-established, strategies used for other monoterpenes can be applied.

A key challenge in E. coli is directing the metabolic flux from the general isoprenoid precursors towards monoterpene production. This often involves introducing a heterologous geranyl diphosphate synthase (GPPS) to produce the C10 precursor for typical monoterpenes. For irregular monoterpenes like this compound, the focus would be on maximizing the DMAPP pool and introducing an efficient chrysanthemyl diphosphate synthase.

To increase the precursor supply, strategies include:

Overexpression of MEP pathway genes: As discussed in section 7.1.2, targeting dxs, dxr, ispG, and ispH can significantly boost the production of IPP and DMAPP. nih.govresearchgate.net

Introduction of a heterologous MVA pathway: To bypass the complex regulation of the native MEP pathway, the entire MVA pathway from yeast can be introduced into E. coli. This has been a successful strategy for increasing the production of various terpenoids, such as amorphadiene. mdpi.com

Engineering plants to produce higher quantities of valuable compounds in their own tissues is another promising approach. This can be achieved by overexpressing key enzymes in the biosynthetic pathway of interest.

In the case of pyrethrin derivatives, the enzyme chrysanthemyl diphosphate synthase (CDS), also referred to as chrysanthemol (B1213662) synthase (CHS), is a critical control point as it catalyzes the first committed step in the formation of the chrysanthemic acid backbone. mdpi.com

Significant success has been demonstrated in Tagetes erecta (Marigold), where the overexpression of the Chrysanthemyl diphosphate synthase (CDS) gene under the control of a strong constitutive promoter (CaMV35S) led to a remarkable 26-fold increase in pyrethrin content compared to non-transformed plants. nih.govresearchgate.net

Similarly, in Tanacetum cinerariifolium (Pyrethrum), the overexpression of the TcCHS gene resulted in transgenic lines with total pyrethrin concentrations of 1.50% and 1.24% of dry weight, a significant increase from the 0.76% found in wild-type plants. mdpi.com This approach not only validates the importance of this enzyme in the pathway but also demonstrates the feasibility of creating high-yielding cultivars of pyrethrum. mdpi.com Another study successfully reconstructed the trans-chrysanthemic acid biosynthetic pathway in tomato fruit, achieving a concentration 1.7-fold higher than the native lycopene content. nih.gov

| Plant Host | Transgene | Promoter | Result |

| Tagetes erecta | Chrysanthemyl diphosphate synthase (CDS) | CaMV35S | ~26-fold increase in pyrethrin content nih.govresearchgate.net |

| Tanacetum cinerariifolium | Chrysanthemol synthase (TcCHS) | proRbcS | Pyrethrin content increased from 0.76% to 1.24-1.50% of dry weight mdpi.com |

| Solanum lycopersicum (Tomato) | Chrysanthemyl diphosphate synthase (CDS), Alcohol dehydrogenase (ADH), Aldehyde dehydrogenase (ALDH) | PG (fruit-specific) | trans-chrysanthemic acid concentration 1.7-fold higher than native lycopene levels nih.gov |

Strategies for Diversification of Irregular Terpenoids

The diversification of irregular terpenoids derived from this compound hinges on the ability to modify the core biosynthetic enzymes and introduce new downstream pathways. These strategies aim to alter the substrate specificity of the initial committing enzyme, chrysanthemyl diphosphate synthase (CDS), and to harness the catalytic potential of other enzymes to create novel chemical structures.

Engineering of CDS Variants with Modified Substrate Specificity or Product Profiles

The enzyme chrysanthemyl diphosphate synthase (CDS) is the gatekeeper to the biosynthesis of pyrethrins (B594832), catalyzing the unique C1'–2–3 cyclopropanation of two DMAPP units. researchgate.net Its evolution from farnesyl diphosphate synthase (FDS) resulted in a shift from C15 to C10 product formation and a change in catalytic activity from chain elongation to cyclopropanation. researchgate.net The inherent plasticity of terpene synthases, including their substrate promiscuity, makes them excellent targets for protein engineering to generate novel products. rsc.orgbeilstein-journals.org

Site-directed mutagenesis has been employed to probe the active site of CDS and understand its catalytic mechanism. For instance, the mutation of a conserved asparagine residue (N283) within the aspartate-rich motif of CDS to either aspartate or glycine (B1666218) resulted in the complete loss of both its prenyltransferase and terpene synthase activities. nih.gov This highlights the critical role of this specific residue in catalysis. While this particular study resulted in a loss of function, it underscores the potential of targeted mutagenesis to modulate enzyme activity.

Broader strategies for engineering terpene synthases often focus on "hotspot" residues, which are amino acids in the active site that influence the folding of the substrate and the trajectory of the carbocation intermediates. researchgate.netrsc.org By altering these residues, it is possible to change the product profile of the enzyme. For example, engineering efforts on other isoprenyl diphosphate synthases have successfully altered their product chain length and even introduced irregular coupling activities. newswise.comnih.gov These approaches, including directed evolution, can be applied to CDS to potentially create variants that accept alternative substrates or catalyze different cyclization reactions, leading to the formation of novel irregular monoterpenes.

Table 1: Examples of Engineering Strategies for Terpene Synthases

| Engineering Strategy | Target Enzyme Class | Outcome | Reference |

| Site-Directed Mutagenesis | Chrysanthemyl Diphosphate Synthase (CDS) | Loss of function upon mutation of N283, indicating the residue's critical role. | nih.gov |

| Targeting "Hotspot" Residues | Terpene Synthases (General) | Altered product profiles and generation of novel terpene skeletons. | researchgate.netrsc.org |

| Directed Evolution | Isoprenyl Diphosphate Synthases (IDS) | Altered product chain length and introduction of irregular coupling activity. | newswise.comnih.gov |

Co-expression with Downstream Enzymes for Biosynthesis of Pyrethrins or Other Compounds

Following the synthesis of this compound by CDS, a series of downstream enzymatic modifications are required to produce the final pyrethrin esters. This typically involves the conversion of chrysanthemyl diphosphate to chrysanthemic acid, followed by esterification with a rethrolone moiety. Metabolic engineering efforts have focused on co-expressing the necessary genes in heterologous hosts to reconstitute the pyrethrin biosynthetic pathway.

Transient co-expression of CDS from Tanacetum cinerariifolium (TcCDS) in Nicotiana benthamiana has been shown to yield the volatile compounds chrysanthemol and lavandulol. nih.gov This demonstrates the feasibility of producing the chrysanthemyl moiety in a heterologous plant host. To advance the pathway towards pyrethrins, further downstream enzymes are required.

The biosynthesis of chrysanthemic acid from chrysanthemol involves a two-step oxidation process catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). The final step in pyrethrin biosynthesis is the esterification of chrysanthemic acid with one of three rethrolone alcohols (pyrethrolone, cinerolone, or jasmolone), a reaction catalyzed by a GDSL lipase-like protein. nih.gov The co-expression of these downstream enzymes with CDS is a key strategy for the heterologous production of pyrethrins. nih.gov

While the co-expression of wild-type enzymes aims to reproduce the natural pyrethrin profile, the true potential for diversification lies in combining engineered CDS variants with a suite of downstream enzymes. By co-expressing a mutated CDS that produces a novel irregular monoterpene with various modifying enzymes, such as cytochrome P450s, dehydrogenases, and transferases, it is possible to generate a wide range of new-to-nature compounds with potentially valuable biological activities.

Table 2: Key Downstream Enzymes in Pyrethrin Biosynthesis

| Enzyme | Function | Substrate | Product |

| Alcohol Dehydrogenase (ADH) | Oxidation | Chrysanthemol | Chrysanthemaldehyde |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Chrysanthemaldehyde | Chrysanthemic acid |

| GDSL Lipase-like Protein | Esterification | Chrysanthemic acid and a rethrolone | Pyrethrin ester |

Challenges and Future Perspectives in Biosynthetic Pathway Optimization

The optimization of the this compound biosynthetic pathway for industrial-scale production faces several challenges inherent to metabolic engineering. These include ensuring a sufficient supply of precursors, achieving high levels of enzyme expression and activity, and mitigating the potential toxicity of intermediates and final products to the host organism.

A primary challenge is channeling sufficient metabolic flux towards the precursor DMAPP. In most organisms, the biosynthesis of isoprenoid precursors is tightly regulated. Overcoming these regulatory bottlenecks often requires the overexpression of key enzymes in the upstream methylerythritol 4-phosphate (MEP) or mevalonate (MVA) pathways. nih.gov Furthermore, the heterologous expression of plant-derived enzymes, such as CDS and downstream P450s, in microbial hosts like Escherichia coli or Saccharomyces cerevisiae can be hampered by issues like improper protein folding and lack of necessary cofactors. nih.gov

The toxicity of monoterpenes to microbial hosts can also limit product titers. Strategies to circumvent this include the use of solvent overlays to sequester the product, the engineering of efflux pumps to export the product from the cell, and the development of more robust host strains. Another significant hurdle is the complexity of the pyrethrin biosynthetic pathway itself, which involves enzymes localized in different cellular compartments in the native plant. Replicating this spatial organization in a heterologous host is a considerable challenge. thermofisher.com

Future perspectives in this field are focused on several key areas. The discovery and characterization of novel enzymes from different plant species could provide new tools for the diversification of irregular terpenoids. Advances in synthetic biology and genome editing technologies, such as CRISPR-Cas9, will facilitate the rapid construction and optimization of biosynthetic pathways in various hosts. mdpi.com The development of computational models to predict metabolic flux and identify bottlenecks will also be crucial for rational pathway design. nih.gov Ultimately, a deeper understanding of the regulation of pyrethrin biosynthesis in its native producer, T. cinerariifolium, will provide valuable insights for engineering more efficient and productive heterologous systems. newswise.com The integration of these approaches holds the promise of sustainable and scalable production of both natural pyrethrins and a vast array of novel, high-value irregular terpenoids.

Q & A

Basic Research Questions

Q. What methods are used to identify and quantify (R,R)-chrysanthemyl diphosphate (CPP) in plant extracts?

- Methodology :

- Synthesis : CPP is synthesized enzymatically from dimethylallyl diphosphate (DMAPP) using recombinant CPPase purified via Ni²⁺-affinity chromatography .

- Detection : After alkaline phosphatase hydrolysis, the resulting chrysanthemol is analyzed by GC-MS (gas chromatography-mass spectrometry) for structural confirmation .

- Quantification : Radiolabeled [¹⁴C]DMAPP is used in enzymatic assays, with products separated by TLC (thin-layer chromatography) and quantified via scintillation counting .

- Key Tools : SDS-PAGE for enzyme purity validation, NMR (¹H and ³¹P) for CPP structural elucidation .

Q. How is CPPase activity assayed in vitro?

- Protocol :

Incubate recombinant CPPase with DMAPP (1–10 mM) and Mg²⁺ (1–10 mM) in Tris buffer (pH 7.6) at 25°C .

Terminate reactions with alkaline phosphatase to hydrolyze diphosphate esters.

Analyze products via TLC (silica gel plates) or GC-MS for monoterpene alcohols .

- Controls : Omit Mg²⁺ or enzyme to confirm metal dependency and specificity .

Q. What is the role of CPP in pyrethrin biosynthesis?

- Pathway : CPP is the first committed intermediate in pyrethrin biosynthesis. CPPase catalyzes the condensation of two DMAPP molecules to form CPP, which is hydrolyzed to chrysanthemol. Subsequent oxidation and esterification with pyrethrolone yield pyrethrin esters .

- Localization : CPPase is plastid-targeted, as indicated by its N-terminal transit peptide .

Advanced Research Questions

Q. How do structural and mechanistic differences between CPPase and farnesyl diphosphate synthase (FPPase) inform enzyme engineering?

- Structural Insights :

- CPPase shares 70% sequence identity with FPPase but replaces a critical aspartate (DDXXD motif) with asparagine, altering substrate specificity for cyclopropanation .

- Site-directed mutagenesis (e.g., D3N substitution) can test hypotheses about cyclopropanation vs. chain elongation .

- Kinetic Parameters :

- CPPase has a Kₘ of 600–1500 µM for DMAPP and optimal activity at pH 6.5–8.0 . Compare with FPPase’s Kₘ for geranyl diphosphate (10–50 µM) .

Q. How can phylogenetic analysis of CPPase genes resolve taxonomic ambiguities in Chrysanthemum species?

- Approach :

- Amplify and sequence the CPPase gene (or orthologs like TcCDS) across Chrysanthemum species.

- Construct phylogenetic trees using nuclear (e.g., ITS, ETS) and chloroplast (cpDNA) markers to assess monophyly .

- Findings :

- Chrysanthemum cinerariaefolium CPPase clusters with Asteraceae-specific enzymes, while C. indicum and C. zawadskii show divergent clades linked to ecological adaptation .

Q. How can contradictory molecular weight data for CPPase be resolved?

- Data Conflict :

- Gel filtration suggests a dimeric 66 kDa form, while analytical ultracentrifugation confirms a monomeric 41.2 kDa structure .

- Resolution Strategies :

- Use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) for accurate mass determination.

- Test denaturing conditions (e.g., urea) to rule out non-covalent aggregation .

Q. What explains the dual substrate specificity of CPPase for DMAPP and geranyl diphosphate?

- Hypothesis :

- The active site’s hydrophobic pocket accommodates both substrates, with Mg²⁺ coordinating diphosphate groups.

- Experimental Design :

- Perform docking simulations using CPPase’s homology model (based on FPPase structures) .

- Validate with site-saturation mutagenesis of residues in the DDXXD-like motif .

Methodological Considerations

- Avoiding Artifacts : Use fresh plant material (e.g., pre-floral buds) for CPPase extraction to minimize protease degradation .

- Data Reproducibility : Include internal standards (e.g., deuterated chrysanthemol) in GC-MS runs to normalize retention time shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.